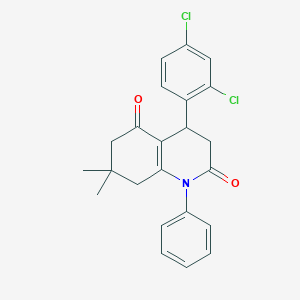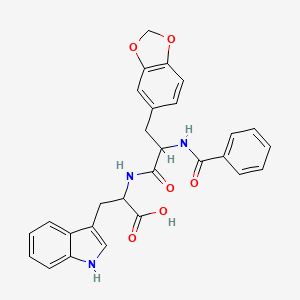![molecular formula C17H21N3O3S2 B6101655 N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6101655.png)
N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicine, agriculture, and environmental science. BPTA is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide works by inhibiting the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. By inhibiting the activity of this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve memory and learning.
This compound has also been shown to inhibit the activity of certain receptors, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By inhibiting the activity of this receptor, this compound can improve memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. For example, this compound has been shown to reduce inflammation and pain, improve memory and learning, and have antifungal and antibacterial properties. This compound has also been shown to have a high affinity for heavy metals, making it a potential candidate for the removal of heavy metals from contaminated soil and water.
実験室実験の利点と制限
One of the advantages of using N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide in lab experiments is its potential use in the development of new drugs for the treatment of various diseases. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and for the development of new pesticides and fungicides.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cells and tissues, and its toxicity needs to be carefully evaluated before it can be used in humans or animals.
将来の方向性
There are several future directions for the research on N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide. One potential direction is the development of new drugs for the treatment of Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which is important for memory and learning. This compound may be a potential candidate for the development of new drugs that can improve memory and learning in Alzheimer's patients.
Another potential direction is the development of new pesticides and fungicides. This compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides and fungicides that can improve crop yields and plant growth.
Finally, this compound may be a potential candidate for the development of new methods for the remediation of contaminated sites. This compound has been shown to have a high affinity for heavy metals, making it a potential candidate for the removal of heavy metals from contaminated soil and water. Further research is needed to evaluate the potential of this compound for the remediation of contaminated sites.
合成法
N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide can be synthesized using different methods, including the reaction of 2-aminothiazole with benzylpiperidine-4-sulfonyl chloride and acetic anhydride. Other methods include the reaction of 2-chloroacetylthiazole with benzylpiperidine-4-sulfonamide and the reaction of 2-aminothiazole with benzylpiperidine-4-sulfonamide and acetic anhydride. The synthesis method used depends on the availability of starting materials and the desired yield.
科学的研究の応用
N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been extensively studied for its potential use in various fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
In agriculture, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides and fungicides. This compound has also been studied for its potential use in improving crop yields and plant growth.
In environmental science, this compound has been studied for its potential use in the removal of heavy metals from contaminated soil and water. This compound has been shown to have a high affinity for heavy metals such as lead, cadmium, and mercury, making it a potential candidate for the development of new methods for the remediation of contaminated sites.
特性
IUPAC Name |
N-[5-(4-benzylpiperidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-13(21)19-17-18-12-16(24-17)25(22,23)20-9-7-15(8-10-20)11-14-5-3-2-4-6-14/h2-6,12,15H,7-11H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJLAENAGXHXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6101572.png)

![5-[(cyclobutylamino)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6101589.png)
![2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B6101608.png)
![3-[(benzylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6101614.png)
![3-(4-fluorophenyl)-5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6101620.png)
![5-(6-chloro-1,3-benzodioxol-5-yl)-1-isopropyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6101626.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6101638.png)

![N-(2-ethyl-6-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6101666.png)
![ethyl [1-({[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6101675.png)
![3-[1-(2,6-difluorobenzyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6101678.png)
![2-(4-{[(3-methoxypropyl)(methyl)amino]methyl}phenyl)-6-pyridin-4-ylpyrimidin-4(3H)-one](/img/structure/B6101682.png)